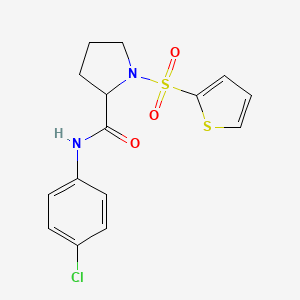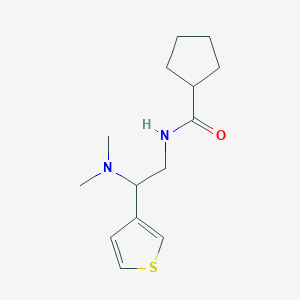
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide, also known as DT-011, is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. DT-011 is a cyclopentanecarboxamide derivative that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is not fully understood. However, it has been suggested that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB pathway. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has also been shown to activate the Nrf2 pathway, which plays a key role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is its potential therapeutic applications. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been shown to be effective in inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress. However, one of the limitations of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are a number of future directions for research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide. One area of research could focus on improving the solubility of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide in water, which would make it easier to work with in lab experiments. Another area of research could focus on optimizing the synthesis method for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide and to explore its potential therapeutic applications in greater detail.
Synthesis Methods
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclopentanecarboxylic acid with N,N-dimethyl-3-aminopropyl chloride followed by the reaction of the resulting compound with thiophene-3-carbaldehyde. Another method involves the reaction of cyclopentanecarboxylic acid with N,N-dimethyl-3-aminopropyl chloride followed by the reaction of the resulting compound with 3-bromo-thiophene.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-16(2)13(12-7-8-18-10-12)9-15-14(17)11-5-3-4-6-11/h7-8,10-11,13H,3-6,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHWNGIEQXYEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1CCCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2820191.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)
![3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2820196.png)
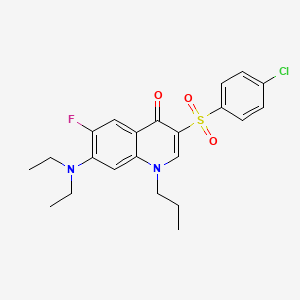
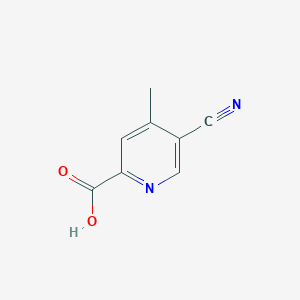
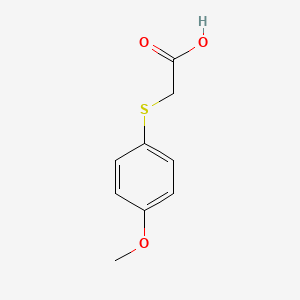
![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide](/img/structure/B2820203.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2820205.png)

![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2820207.png)

